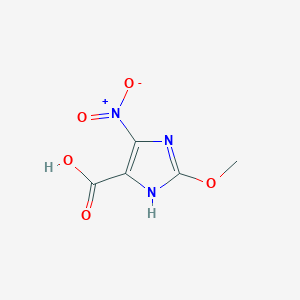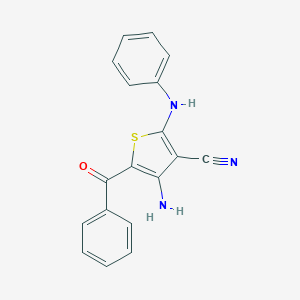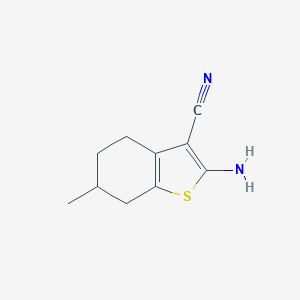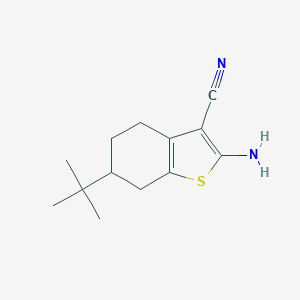
Purine, 6-((2,4-dinitrophenyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purine, 6-((2,4-dinitrophenyl)thio)- (DPPT) is a purine derivative that is widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DPPT has been used in a variety of biochemical and physiological studies due to its ability to modulate intracellular signaling pathways.
作用机制
Purine, 6-((2,4-dinitrophenyl)thio)- exerts its effects by inhibiting PDE activity, which in turn leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides can activate downstream signaling pathways, leading to a variety of physiological effects. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to directly interact with certain proteins, such as calmodulin, which may contribute to its biological activity.
生化和生理效应
Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the promotion of cellular differentiation. It has been shown to inhibit smooth muscle contraction and platelet aggregation, and may have potential therapeutic applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using Purine, 6-((2,4-dinitrophenyl)thio)- in lab experiments is its ability to specifically modulate PDE activity, allowing for the investigation of cyclic nucleotide signaling pathways. However, Purine, 6-((2,4-dinitrophenyl)thio)- can also have off-target effects on other proteins, which may complicate data interpretation. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving Purine, 6-((2,4-dinitrophenyl)thio)-. One area of interest is the development of more specific PDE inhibitors that can target individual PDE isoforms. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- may have potential therapeutic applications in the treatment of cardiovascular diseases, and further studies are needed to investigate its efficacy and safety in vivo. Finally, Purine, 6-((2,4-dinitrophenyl)thio)- may also be useful as a tool for investigating the role of cyclic nucleotides in various physiological processes, such as cell differentiation and apoptosis.
合成方法
Purine, 6-((2,4-dinitrophenyl)thio)- can be synthesized through a multi-step process involving the reaction of 6-mercaptopurine with 2,4-dinitrofluorobenzene, followed by the conversion of the resulting intermediate to Purine, 6-((2,4-dinitrophenyl)thio)- using sodium hydrosulfide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
Purine, 6-((2,4-dinitrophenyl)thio)- has been used in a variety of scientific research applications, including the study of intracellular signaling pathways, gene expression, and cellular differentiation. It has been shown to modulate the activity of PDEs, which play a critical role in regulating cyclic nucleotide signaling pathways. Purine, 6-((2,4-dinitrophenyl)thio)- has also been used to investigate the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation and platelet aggregation.
属性
CAS 编号 |
64567-56-2 |
|---|---|
产品名称 |
Purine, 6-((2,4-dinitrophenyl)thio)- |
分子式 |
C11H6N6O4S |
分子量 |
318.27 g/mol |
IUPAC 名称 |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
InChI 键 |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
其他 CAS 编号 |
64567-56-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

